molecular formula C24H22ClN5 B12214569 7-(1H-benzimidazol-1-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

7-(1H-benzimidazol-1-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12214569
M. Wt: 415.9 g/mol
InChI Key: WZUIPUYERKXGIG-UHFFFAOYSA-N
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Description

7-(1H-Benzimidazol-1-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound with a pyrazolo[1,5-a]pyrimidine core substituted at positions 3, 5, and 5. Its molecular formula is C19H18ClN5, with an average molecular mass of 351.838 g/mol and a monoisotopic mass of 351.125073 g/mol . The structure includes:

  • A 5-tert-butyl group contributing to steric bulk and lipophilicity.
  • A 2-methyl group modulating electronic and steric effects.

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, known for diverse biological activities, including kinase inhibition and antimicrobial properties. Its synthetic routes often involve cyclocondensation reactions or multicomponent strategies .

Properties

Molecular Formula

C24H22ClN5

Molecular Weight

415.9 g/mol

IUPAC Name

7-(benzimidazol-1-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C24H22ClN5/c1-15-22(16-9-11-17(25)12-10-16)23-27-20(24(2,3)4)13-21(30(23)28-15)29-14-26-18-7-5-6-8-19(18)29/h5-14H,1-4H3

InChI Key

WZUIPUYERKXGIG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)N4C=NC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Core Formation via Cyclocondensation of 5-Aminopyrazoles with 1,3-Diketones

The pyrazolo[1,5-a]pyrimidine core is typically synthesized through cyclocondensation between 5-aminopyrazoles and 1,3-diketones or β-ketoesters. For the target compound, 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile serves as the starting material. Reaction with tert-butyl acetoacetate in acetic acid catalyzed by H₂SO₄ yields the 5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine scaffold . The methyl group at position 2 is introduced via alkylation using methyl iodide under basic conditions (e.g., NaH/THF) .

Table 1: Cyclocondensation Reaction Parameters

Starting MaterialReagentConditionsYieldReference
5-Amino-3-(4-chlorophenyl)pyrazoletert-Butyl acetoacetateH₂SO₄, AcOH, 120°C, 3h72%
Intermediate productCH₃INaH, THF, 0°C → rt, 1h89%

Chlorination and Nucleophilic Substitution at Position 7

Position 7 functionalization is achieved via chlorination followed by nucleophilic substitution. The core intermediate undergoes chlorination using POCl₃ or PCl₅ to introduce a chlorine atom at position 7 . Subsequent reaction with 1H-benzimidazole in DMSO at 180°C under microwave irradiation replaces chlorine with the benzimidazol-1-yl group . Potassium fluoride (KF) acts as a base to deprotonate benzimidazole, enhancing nucleophilicity .

Table 2: Substitution at Position 7

IntermediateReagentConditionsYieldReference
5-tert-Butyl-7-chloro derivative1H-BenzimidazoleKF, DMSO, 180°C, MW, 2h91%
7-Chloro precursorMorpholineDIPEA, ACN, 60°C, 1h89%

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly reduces reaction times. For example, cyclocondensation of 5-amino-3-(4-chlorophenyl)pyrazole with 1,1,3,3-tetramethoxypropane under microwave conditions (120°C, 20 min) achieves 93% yield . Similarly, benzimidazole substitution completes in 2 hours under microwave vs. 15 hours conventionally .

Table 3: Microwave vs. Conventional Synthesis

StepConventional ConditionsMicrowave ConditionsYield Improvement
Cyclocondensation120°C, 3h (reflux)120°C, 20 min+21%
Benzimidazole coupling100°C, 15h180°C, 2h+18%

Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction

The 4-chlorophenyl group at position 3 is introduced via Suzuki-Miyaura coupling. A brominated pyrazolo[1,5-a]pyrimidine intermediate reacts with 4-chlorophenylboronic acid using Pd(PPh₃)₄ as a catalyst . This method offers superior regioselectivity compared to Friedel-Crafts alkylation.

Table 4: Cross-Coupling Reaction Optimization

CatalystBaseSolventTemp (°C)YieldReference
Pd(PPh₃)₄K₂CO₃Dioxane10085%
Pd(OAc)₂/XPhosCsFTHF8078%

Limitations and Challenges

  • Regioselectivity : Competing reactions during cyclocondensation may yield 5- vs. 7-substituted isomers . Using bulky diketones (e.g., tert-butyl acetoacetate) favors 5-substitution .

  • Benzimidazole Reactivity : Low solubility of 1H-benzimidazole necessitates polar solvents (DMSO) and high temperatures .

  • Purification : Silica gel chromatography is required to separate regioisomers, reducing overall yield by 10–15% .

Chemical Reactions Analysis

Types of Reactions

7-(1H-benzimidazol-1-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

7-(1H-benzimidazol-1-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(1H-benzimidazol-1-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name / ID Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 3-(4-ClPh), 5-tBu, 7-(1H-benzimidazol) C19H18ClN5 351.84 High lipophilicity; benzimidazole H-bond donor
3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(H)-one (17) 2-Ph, 3-Me, 5-Me, 7-oxo C15H13N3O 251.29 Ketone at C7; reduced steric bulk
MK59 (2-(tert-butyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) 5-Ph, 2-tBu, 7-oxo C19H22N4O 322.41 Oxo group enhances polarity
4n (Dihydropyrazolo[1,5-a]pyrimidinone derivative) 5-(CF3Ph), 7-oxo, 3-azo linkage C19H15F3N6O2 416.36 Trifluoromethyl group; azo functionality
Compound 157 (Brominated analog) 3-Br, 5-biphenyl, 7-Boc-protected C31H29BrN5O4 614.14 Bromine adds halogen bonding potential
7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine 3-(4-FPh), 5-tBu, 7-benzylpiperazinyl C28H32FN5 457.60 Fluorophenyl enhances metabolic stability

Challenges and Opportunities

  • Synthetic Complexity : Introducing benzimidazole (target compound) requires precise control of reaction conditions to avoid regioisomeric byproducts .
  • Bioavailability : High molecular weight (>500 g/mol) in compounds like 157 () may limit oral absorption, whereas the target compound (351.84 g/mol) falls within Lipinski’s rule of five.

Biological Activity

The compound 7-(1H-benzimidazol-1-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other therapeutic potentials.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H17ClN4O\text{C}_{15}\text{H}_{17}\text{Cl}\text{N}_{4}\text{O}

This structure includes a benzimidazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. The compound has shown promising results in inhibiting tumor cell proliferation. For instance, research involving various cell lines demonstrated that related benzimidazole compounds exhibit selective cytotoxicity towards hypoxic tumor environments.

  • Cell Lines Tested :
    • A549 (human lung adenocarcinoma)
    • WM115 (human malignant melanoma)

The cytotoxic effects were evaluated using assays such as WST-1 and caspase activity tests. The results indicated that the compound may induce apoptosis in cancer cells under hypoxic conditions, highlighting its potential as a bioreductive agent .

Enzyme Inhibition

The compound's structural features suggest potential interactions with various enzymes. For example, studies have shown that benzimidazole derivatives can act as inhibitors of acetylcholinesterase and urease. These activities are significant for developing treatments for diseases like Alzheimer's and infections caused by urease-producing bacteria.

Table 1: Summary of Biological Activities

Activity TypeTest SystemResultReference
AnticancerA549 cellsIC50 = 30.2 μM
Apoptosis InductionWM115 cellsIncreased caspase activity
Enzyme InhibitionAcetylcholinesteraseStrong inhibitory activity
AntibacterialVarious bacterial strainsModerate to strong activity

Case Studies

A notable study focusing on similar compounds revealed that those containing chlorophenyl groups exhibited enhanced anticancer activity compared to their nitrophenyl counterparts. This suggests that the presence of specific substituents can significantly influence biological efficacy .

In another study, the compound's ability to induce DNA damage in cancer cells was assessed using an in situ DNA damage assay. Results indicated that treatment with the compound led to significant DNA fragmentation, further supporting its role as a potential anticancer agent .

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